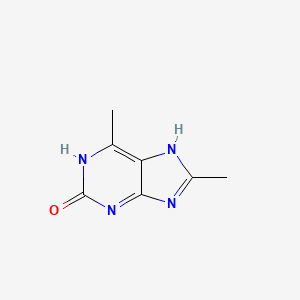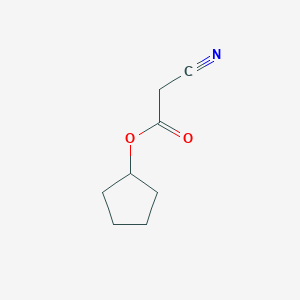
Cyclopentyl 2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-cyanoacetate is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyanoacetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl 2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of cyanoacetamide derivatives.
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and cyclopentanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, in the presence of a base like sodium ethoxide.
Condensation Reactions: Aldehydes or ketones, often catalyzed by bases like sodium hydroxide or acids like p-toluenesulfonic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Cyanoacetamide Derivatives: Formed from nucleophilic substitution reactions.
β-Keto Esters and β-Diketones: Resulting from condensation reactions.
Cyanoacetic Acid and Cyclopentanol: Products of hydrolysis.
Scientific Research Applications
Cyclopentyl 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentyl 2-cyanoacetate is primarily based on its reactivity as a cyanoacetate derivative. The cyano group and the ester functionality make it a versatile intermediate in organic synthesis. It can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets electrophilic centers in other molecules.
Condensation Reactions: Involves the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups.
Comparison with Similar Compounds
Methyl Cyanoacetate: A simpler ester derivative with a methyl group.
Ethyl Cyanoacetate: Another ester derivative with an ethyl group.
Isopropyl Cyanoacetate: Contains an isopropyl group, offering different steric effects compared to cyclopentyl 2-cyanoacetate.
Properties
CAS No. |
88107-41-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
cyclopentyl 2-cyanoacetate |
InChI |
InChI=1S/C8H11NO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-5H2 |
InChI Key |
QVMCJHQMNPLHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


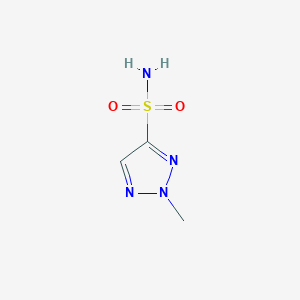

![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

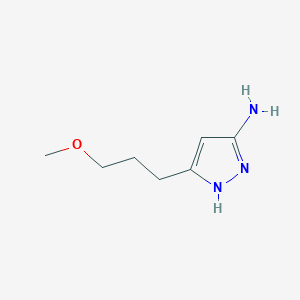
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
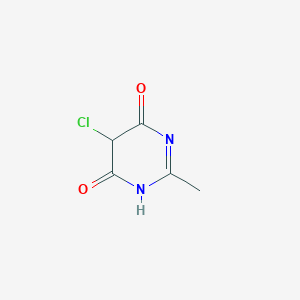
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)
